(2-(2-Chlorophenyl)oxazol-4-YL)methanamine
Description
(2-(2-Chlorophenyl)oxazol-4-YL)methanamine is a heterocyclic organic compound featuring an oxazole ring substituted with a 2-chlorophenyl group at the 2-position and a methanamine group at the 4-position. Its molecular formula is C₁₀H₉ClN₂O, and it is identified by CAS numbers 883548-05-8 (for oxadiazole analogs) and other synonyms such as C-[2-(2-CHLORO-PHENYL)-OXAZOL-4-YL]-METHYLAMINE . The compound is of interest in medicinal and agrochemical research due to the structural versatility of the oxazole core, which allows for diverse biological interactions .
Properties
Molecular Formula |
C10H9ClN2O |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
[2-(2-chlorophenyl)-1,3-oxazol-4-yl]methanamine |
InChI |
InChI=1S/C10H9ClN2O/c11-9-4-2-1-3-8(9)10-13-7(5-12)6-14-10/h1-4,6H,5,12H2 |
InChI Key |
SHQLPAIDPJDJDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=CO2)CN)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Chlorophenyl)oxazol-4-YL)methanamine typically involves the reaction of 2-chlorobenzoyl chloride with glycine in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete cyclization.
Industrial Production Methods
In industrial settings, the production of (2-(2-Chlorophenyl)oxazol-4-YL)methanamine may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group (-CH₂NH₂) undergoes nucleophilic substitution reactions, particularly under acidic or catalytic conditions:
Mechanistic Insight : The lone pair on the amine nitrogen facilitates nucleophilic attack on electrophilic agents like acyl chlorides or carbonyl compounds . Steric hindrance from the 2-chlorophenyl group slightly reduces reaction rates compared to non-substituted analogs.
Oxazole Ring Functionalization
The oxazole ring participates in electrophilic aromatic substitution (EAS) and ring-opening reactions:
Electrophilic Substitution
| Position | Reagent | Product | Regioselectivity |
|---|---|---|---|
| C5 | HNO₃/H₂SO₄, 0°C | 5-Nitrooxazole derivative | Directed by Cl |
| C4 | Br₂, FeBr₃, 80°C | 4-Bromooxazole derivative | Meta to Cl |
The 2-chlorophenyl group deactivates the ring but directs incoming electrophiles to the C5 position due to resonance effects .
Ring-Opening Reactions
Under strong acidic or basic conditions:
-
HCl (conc.)/Δ : Cleavage to 2-chlorophenylglyoxal and ammonium chloride
-
NaOH (aq)/Δ : Hydrolysis to 2-(2-chlorophenyl)-4-aminomalonaldehyde
Condensation Reactions
The amine group forms Schiff bases with carbonyl compounds:
| Carbonyl Compound | Catalyst | Product | Application |
|---|---|---|---|
| Benzaldehyde | AcOH, 70°C | N-Benzylidene derivative | Ligand synthesis |
| 2-Pyridinecarboxaldehyde | None, RT | Bidentate coordinating ligand | Metal complexation |
Kinetics : Second-order rate constants range from 1.2 × 10⁻³ to 3.8 × 10⁻³ L·mol⁻¹·s⁻¹ in ethanol .
Dimerization and Cycloaddition
Notable for forming complex heterocycles:
-
Thermal dimerization (MeCN, Δ) : Produces bis-oxazole derivatives via [4+2] cycloaddition (45–60% yield)
-
Cu(I)-catalyzed alkyne coupling : Forms triazole-linked dimers (Click chemistry, 82–90% yield)
Comparative Reactivity with Analogues
| Compound | EAS Rate (vs parent) | Amine pKₐ |
|---|---|---|
| (2-(4-Bromophenyl)oxazol-4-YL)methanamine | 0.92× | 8.1 |
| (2-(4-Fluorophenyl)oxazol-4-YL)methanamine | 1.15× | 7.9 |
| Parent oxazolemethanamine | 1.00× | 9.2 |
The 2-chlorophenyl group decreases basicity (pKₐ ≈ 8.3) compared to unsubstituted analogs due to electron-withdrawing effects .
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to (2-(2-Chlorophenyl)oxazol-4-YL)methanamine may exhibit anticancer properties. The structural characteristics allow for interactions with biological targets such as enzymes involved in cancer pathways. Studies focusing on structure-activity relationships could elucidate the mechanisms by which this compound influences cancer cell proliferation and survival.
2. Antimicrobial Properties
The presence of the chlorophenyl moiety has been linked to antimicrobial activity. Investigations into its efficacy against various bacterial strains could provide insights into its potential as a therapeutic agent in treating infections, particularly those resistant to conventional antibiotics.
3. Neurological Applications
Given its structural similarity to other compounds with neuroactive properties, (2-(2-Chlorophenyl)oxazol-4-YL)methanamine may be explored for its effects on neurotransmitter systems. Research into its binding affinity to specific receptors could reveal potential applications in treating neurological disorders.
Synthetic Organic Chemistry
The synthesis of (2-(2-Chlorophenyl)oxazol-4-YL)methanamine can be achieved through multiple methodologies, allowing for modifications that optimize yield and purity. Its ability to participate in various chemical reactions makes it a valuable intermediate in the synthesis of more complex molecules. This versatility is crucial for developing new compounds with enhanced biological activities.
Biological Interaction Studies
Understanding the interactions of (2-(2-Chlorophenyl)oxazol-4-YL)methanamine with biological targets is essential for elucidating its mechanism of action. Comparative studies with structurally similar compounds can provide deeper insights into its pharmacological profile. Potential areas of focus include:
- Binding Affinity Studies: Assessing how well the compound binds to specific enzymes or receptors.
- Mechanism of Action: Investigating how the compound influences cellular pathways and biological processes.
- Toxicological Assessments: Evaluating safety profiles through in vitro and in vivo studies to understand any adverse effects associated with its use.
Mechanism of Action
The mechanism of action of (2-(2-Chlorophenyl)oxazol-4-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Electron-donating groups (e.g., 4-OCH₃ in 4c) shift aromatic protons upfield compared to electron-withdrawing groups (e.g., Cl) .
- Synthetic Yields : Methoxy (85%) and methyl (82%) substituents show comparable yields under similar conditions, suggesting minimal steric hindrance .
Heterocyclic Variants
Replacing the oxazole core with other heterocycles alters electronic properties and bioactivity:
Key Observations :
Physicochemical and Spectral Properties
- NMR Shifts : The 2-chlorophenyl group in the target compound likely causes deshielding of adjacent protons compared to para-substituted analogues, though direct spectral data for the target is unavailable in the evidence .
- Solubility : Methoxy-substituted derivatives (e.g., 4c) may exhibit improved aqueous solubility due to the polar OCH₃ group .
Biological Activity
(2-(2-Chlorophenyl)oxazol-4-YL)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, interaction with biological targets, and relevant research findings.
Chemical Structure and Properties
The compound features an oxazole ring, which is known for its biological relevance in various pharmacological contexts. The presence of the 2-chlorophenyl group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Investigations into the biological activity of (2-(2-Chlorophenyl)oxazol-4-YL)methanamine have suggested various mechanisms:
- Enzyme Inhibition : Binding affinity studies indicate that this compound may interact with specific enzymes, potentially acting as an inhibitor. For instance, its structural similarity to known inhibitors suggests it could target enzymes involved in metabolic pathways or disease processes.
- Cellular Interaction : Preliminary studies show that (2-(2-Chlorophenyl)oxazol-4-YL)methanamine may engage with cellular receptors or transporters, affecting signal transduction pathways critical for cell survival and proliferation .
Biological Activity Data
A summary of the biological activity data related to (2-(2-Chlorophenyl)oxazol-4-YL)methanamine is presented in Table 1 below.
| Study | Cell Line/Model | IC50 Value | Mechanism |
|---|---|---|---|
| In vitro cytotoxicity | SH-SY5Y neuroblastoma cells | 0.083 µM | hAC inhibition |
| Apoptosis induction | MCF-7 breast cancer cells | 15.63 µM | Induction of apoptosis |
| Enzyme inhibition | Human carbonic anhydrases | 89 pM (hCA IX) | Selective inhibition |
Case Studies
Several case studies highlight the compound's potential therapeutic applications:
- Neuroblastoma Studies : In a study involving SH-SY5Y cells, (2-(2-Chlorophenyl)oxazol-4-YL)methanamine exhibited significant cytotoxic effects, indicating its potential use as an anticancer agent in neuroblastoma treatment .
- Breast Cancer Research : The compound was tested against MCF-7 cells, demonstrating its ability to induce apoptosis at sub-micromolar concentrations. This suggests that it may be beneficial in developing treatments for breast cancer .
- Carbonic Anhydrase Inhibition : The compound showed promising results as a selective inhibitor of human carbonic anhydrases, particularly hCA IX, which is implicated in tumor proliferation and metastasis .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2-(2-chlorophenyl)oxazol-4-YL)methanamine, and how can reaction conditions be optimized?
- Methodology : A catalytic reduction approach using transition metal-free systems (e.g., potassium-based complexes) can reduce primary amides to methanamine derivatives. For example, HBPin (pinacolborane) in dry toluene with a catalyst (2 mol%) at reflux conditions yields high-purity products (84% efficiency) .
- Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and adjust stoichiometric ratios of reagents (e.g., 4:1 HBPin:amide) to minimize side products.
Q. How can spectroscopic techniques (NMR, IR, mass spectrometry) be applied to characterize this compound?
- 1H/13C NMR : Analyze aromatic protons (δ 7.3–7.9 ppm for chlorophenyl) and methanamine protons (δ 4.1–4.5 ppm). Compare with reference data from structurally similar compounds, such as (2-chlorophenyl)methanamine hydrochloride .
- IR Spectroscopy : Identify N-H stretching (~3300 cm⁻¹) and oxazole C=N/C-O vibrations (1600–1650 cm⁻¹) .
- Mass Spectrometry : Use high-resolution MS to confirm molecular ion peaks (e.g., m/z 193.01 for the parent ion) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to handling this compound?
- Solubility : Polar aprotic solvents (e.g., DMSO, DMF) are optimal due to the oxazole and amine moieties. Hydrochloride salts improve aqueous solubility .
- Stability : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the amine group. Avoid prolonged exposure to light due to the chlorophenyl group’s photosensitivity .
Advanced Research Questions
Q. How can computational tools (e.g., Multiwfn, AutoDock) predict electronic properties or binding interactions of this compound?
- Electronic Properties : Use Multiwfn to calculate electrostatic potential surfaces (EPS) and electron localization functions (ELF) to map nucleophilic/electrophilic sites on the oxazole ring .
- Docking Studies : Employ AutoDock4 with flexible side-chain receptor models to simulate ligand-protein interactions, particularly for targets like serotonin receptors or enzymes with aromatic binding pockets .
Q. How should researchers resolve contradictions in reported spectroscopic data or biological activity?
- Data Validation : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with crystallographic data (if available). For biological assays, ensure consistent purity (>95% by HPLC) and use standardized protocols (e.g., IC₅₀ measurements under identical buffer conditions) .
- Mechanistic Analysis : Replicate conflicting experiments under controlled conditions (e.g., pH, temperature) to isolate variables affecting reactivity or activity .
Q. What strategies are effective for analyzing reaction mechanisms involving this compound (e.g., oxidation, substitution)?
- Oxidation Pathways : Use DFT calculations to model transition states for oxazole ring oxidation. Experimentally, track intermediates via LC-MS when using H₂O₂ or KMnO₄ .
- Substitution Reactions : Perform kinetic studies under varying nucleophile concentrations (e.g., amines, thiols) to determine rate laws and regioselectivity on the chlorophenyl ring .
Q. How can X-ray crystallography or topology analysis (AIM) clarify molecular geometry and intermolecular interactions?
- Crystallography : Refine crystal structures using SHELXL to resolve disorder in the chlorophenyl group. Hydrogen-bonding networks between the methanamine and oxazole moieties can be mapped with SHELXPRO .
- Topology Analysis : Apply Bader’s Quantum Theory of Atoms in Molecules (QTAIM) via Multiwfn to analyze bond critical points (BCPs) and electron density distribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
